molecular formula C17H23N3O4 B7111133 Tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate

Tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate

Cat. No.: B7111133
M. Wt: 333.4 g/mol
InChI Key: QPVNVJVYFFUQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(23)20-10-17(11-20,12-7-5-4-6-8-12)19-14(22)9-13(18)21/h4-8H,9-11H2,1-3H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVNVJVYFFUQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)NC(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino ester.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through a tert-butyl esterification reaction.

    Amidation Reaction: The final step involves the amidation of the azetidine ring with 3-amino-3-oxopropanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a probe for investigating cellular pathways and mechanisms.

Medicine

Medically, this compound has potential applications in drug development. Its azetidine ring is a common motif in many pharmaceutical agents, and modifications of this structure could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Phenylazetidine-1-carboxylate
  • 3-amino-3-phenylazetidine

Uniqueness

Tert-butyl 3-[(3-amino-3-oxopropanoyl)amino]-3-phenylazetidine-1-carboxylate is unique due to the combination of its azetidine ring, phenyl group, and tert-butyl ester. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.